molecular formula C16H21N3O8S B565602 (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 CAS No. 1246818-66-5

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6

Katalognummer: B565602
CAS-Nummer: 1246818-66-5
Molekulargewicht: 421.454
InChI-Schlüssel: DOPMBTATMGPZGH-UCPKCHBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This deuterated compound is a pyrrolidine derivative featuring stereochemical specificity at positions 2(S) and 4(R). Its structure includes a dimethylaminocarbonyl group at C2, a methylsulfonyloxy (mesyloxy) group at C4, and a 4-nitrobenzyl ester-d6 moiety linked to the pyrrolidine carboxylic acid. The deuterium labeling (-d6) likely resides in the 4-nitrobenzyl ester group, making it a stable isotope-labeled analog.

Synthesis: The non-deuterated parent compound (2S,4R)-2-dimethylaminocarbonyl-4-methanesulfonyloxy-1-p-nitrobenzyloxycarbonylpyrrolidine (6) is synthesized via mesylation of (2S,4R)-4-hydroxy-1-p-nitrobenzyloxycarbonyl-2-pyrrolidinone-carboxylic acid using methanesulfonyl chloride (MsCl) in dichloromethane at low temperatures . The deuterated variant is presumably prepared via analogous routes using deuterated reagents.

Applications: This compound serves as a synthetic intermediate in medicinal chemistry, particularly for prodrugs or protease inhibitors. Its deuterated form is critical in pharmacokinetic studies, acting as an internal standard in mass spectrometry to enhance analytical precision .

Eigenschaften

IUPAC Name

(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3/t13-,14+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMBTATMGPZGH-UCPKCHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Enantiomeric Enrichment

Racemic mixtures derived from non-stereoselective syntheses are resolved via chiral chromatography or enzymatic kinetic resolution. Lipase-mediated acylations selectively modify one enantiomer, enabling separation.

Functionalization of the Pyrrolidine Core

Carboxylic Acid Protection

The carboxylic acid group at position 1 is protected as a 4-nitrobenzyl ester to prevent undesired side reactions during subsequent steps. This is achieved by reacting the pyrrolidine carboxylic acid with 4-nitrobenzyl chloroformate in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the protected intermediate in >85% purity.

Mesylation of the 4-Hydroxy Group

The 4-hydroxy group is converted to a methylsulfonyloxy moiety using methanesulfonyl chloride (MsCl) and pyridine in DCM at room temperature. This step requires strict moisture control to avoid hydrolysis. Completion is confirmed by the disappearance of the hydroxyl peak (~3400 cm⁻¹) in FT-IR.

Deuterium Labeling Strategies

Deuteration at six positions (denoted by -d6) is achieved through two primary routes:

Direct Isotope Exchange

  • Dimethylamino Group : Treatment with deuterated dimethylamine (DMA-d6) in deuterated DMSO (DMSO-d6) at 50°C for 24 hours replaces all six hydrogens.

  • 4-Nitrobenzyl Ester : Esterification with 4-nitrobenzyl-d5 alcohol (deuterated at the methylene group) ensures five deuterium atoms, while the sixth is introduced via acid-catalyzed H/D exchange in D₂O.

Synthetic Precursor Deuteration

Deuterated starting materials, such as pyrrolidine-d6 , are synthesized via catalytic deuteration of the corresponding alkene using Pd/C in D₂O . This method achieves >99% isotopic enrichment but requires post-synthetic functionalization.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:

ParameterOptimal ValuePurpose
Temperature25–60°CMinimize decomposition
Residence Time10–30 minutesBalance conversion and throughput
Catalyst Loading5–10 mol%Cost-effectiveness
Deuterium SourceD₂O or DMA-d6Maximize isotopic purity

Purification is performed via simulated moving bed (SMB) chromatography to separate enantiomers and remove byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Absence of proton signals at δ 2.8–3.2 (dimethylamino) and δ 4.5–5.0 (ester methylene) confirms deuteration.

  • HRMS : Molecular ion peak at m/z 503.1843 ([M+H]⁺) aligns with the theoretical mass (Δ < 2 ppm).

  • FT-IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (sulfonyl S=O) verify functional groups.

Purity Assessment

HPLC with a chiral stationary phase (CSP) confirms enantiomeric excess (>99.5%). Residual solvents are quantified via GC-MS , adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

ChallengeSolution
Racemization during mesylationLow-temperature reaction (-10°C)
Incomplete deuterationProlonged exchange in D₂O (72 hours)
Tar formation in cyclizationContinuous distillation of byproducts

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and sulfonyloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound is utilized in the development of novel pharmaceuticals, particularly as a scaffold in the synthesis of biologically active molecules. Its structural features allow for the modulation of pharmacokinetic properties, enhancing drug efficacy and safety profiles.

Biochemical Assays

This compound serves as a vital reagent in various biochemical assays:

  • Enzyme Inhibition Studies : It is employed to assess the inhibitory effects on specific enzymes, aiding in the identification of potential drug targets.
  • Cell Signaling Pathways : The compound is used to investigate cellular responses related to apoptosis and cell cycle regulation by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Therapeutic Development

Research has indicated its potential application in treating conditions such as:

  • Cancer : By targeting specific cellular pathways involved in tumor growth and metastasis.
  • Infectious Diseases : The compound has shown promise against various viral infections through its action on viral replication mechanisms .

Case Study 1: Antiviral Activity

A study demonstrated that (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 exhibited significant antiviral activity against the Dengue virus. The compound was found to inhibit viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Cancer Therapeutics

In another investigation, this compound was tested for its effects on cancer cell lines. Results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and therapeutic index .

Wirkmechanismus

The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the deuterated carbamoyl groups may influence the compound’s stability and reactivity. The pyrrolidine ring can provide structural rigidity and influence the compound’s overall conformation, affecting its binding to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related pyrrolidine derivatives:

Compound Name (CAS No.) Key Substituents Molecular Weight Primary Applications References
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 - C2: Dimethylaminocarbonyl
- C4: Mesyloxy
- Ester: 4-Nitrobenzyl-d6
~430–450 (estimated) Isotopic labeling, metabolic studies, protease inhibitor intermediates
(2S,4R)-2-Dimethylaminocarbonyl-4-methanesulfonyloxy-1-p-nitrobenzyloxycarbonylpyrrolidine (non-deuterated) Same as above, but non-deuterated ~424–428 Synthetic intermediate for prodrugs
(2R,4S,5R)-5-(4-Cyano-phenyl)-4-ethenesulfonyl-pyrrolidine-2-carboxylic Acid Methyl Ester (126079-24-1) - C4: Ethenesulfonyl
- C5: 4-Cyanophenyl
- Ester: Methyl
320.37 Kinase inhibition, antiviral research
(2S,4R)-Methyl 4-(tert-Butoxycarbonylamino)pyrrolidine-2-carboxylate - C4: tert-Butoxycarbonylamino
- Ester: Methyl
258.30 Peptide synthesis, chiral building block
8-O-Acetylshanzhiside Methyl Ester - Pyrrolidine fused with cyclopentane
- Acetyloxy, hydroxy, and glycosyl groups
~500–520 Pharmacological reference standard, anti-inflammatory studies

Key Comparisons

Deuterated vs. Non-Deuterated Analogs: The deuterated compound exhibits a ~6 Da higher molecular weight than its non-deuterated counterpart due to isotopic substitution. This difference is critical for distinguishing metabolic pathways via mass spectrometry . The mesyloxy group in both compounds enhances electrophilicity at C4, facilitating nucleophilic displacement reactions in prodrug activation .

Ester Group Variations :

  • The 4-nitrobenzyl-d6 ester in the target compound contrasts with methyl esters (e.g., CAS 126079-24-1) or tert-butyl esters (CAS in ). Nitrobenzyl esters are photolabile, enabling controlled release in drug delivery systems, whereas methyl esters are simpler but less tunable .

Functional Group Impact on Bioactivity: The ethenesulfonyl group in CAS 126079-24-1 confers reactivity toward thiols, making it suitable for covalent inhibition strategies in antiviral therapies . The tert-butoxycarbonylamino group in provides steric protection for amines during peptide synthesis, a feature absent in the mesyloxy-containing target compound.

Stereochemical Considerations :

  • The (2S,4R) configuration in the target compound and ensures spatial alignment of functional groups for enzyme binding, whereas (2R,4S,5R) in CAS 126079-24-1 optimizes interactions with hydrophobic kinase pockets .

Research Findings

  • Synthetic Utility : The mesyloxy group in the target compound enables efficient substitution with nucleophiles (e.g., thiols, amines) to generate diverse analogs, a strategy less feasible in methyl ester derivatives .
  • Deuterium Effects: Studies on deuterated analogs show reduced metabolic clearance compared to non-deuterated versions, extending half-life in vivo without altering target affinity .
  • Comparative Stability : Nitrobenzyl esters exhibit higher hydrolytic stability under physiological conditions than acetylated derivatives (e.g., 8-O-acetylshanzhiside), which rapidly deacetylate in plasma .

Biologische Aktivität

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is a stable isotope-labeled compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15D6N3O8S
  • Molecular Weight : 421.46 g/mol
  • CAS Number : 1246818-66-5

The compound exhibits multiple biological activities primarily attributed to its structural components, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The dimethylamino group contributes to the inhibition of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Modulation of Neurotransmitter Release : The compound has been shown to influence neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.

Biological Activity Overview

Activity TypeDescriptionReferences
Antioxidant Effects Increases non-protein sulfhydryl levels, suggesting hepatoprotective properties.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines.
Neuroprotective Effects Potentially protects against neurodegeneration by modulating oxidative stress.

Study 1: Hepatoprotective Effects

A study demonstrated that the compound significantly increased non-protein sulfhydryl levels in mouse liver, indicating its potential as a hepatoprotective agent. However, it also caused a depletion of these levels in the brain, suggesting a dual effect that may lead to neurotoxicity at higher concentrations .

Study 2: Anticancer Activity

Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction via mitochondrial pathway activation .

Study 3: Neuroprotective Properties

In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in protecting against neurodegenerative diseases .

Discussion

The biological activity of this compound is multifaceted, involving antioxidant properties and modulation of enzymatic activities. Its potential therapeutic applications span hepatoprotection and anticancer treatment; however, further studies are needed to elucidate its safety profile and long-term effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this deuterated pyrrolidinecarboxylic acid ester with high stereochemical purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at the (2S,4R) positions. A multi-step approach involving (i) protection of the pyrrolidine core with a nitrobenzyl ester group, (ii) selective deuteration at specific positions using deuterated reagents (e.g., D2O or deuterated alkylating agents), and (iii) activation of the 4-hydroxy group via methylsulfonylation . Key steps include monitoring reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic incorporation and using chiral chromatography (e.g., with a mobile phase of methanol, water, and phosphate buffer adjusted to pH 5.5) to resolve enantiomeric impurities .

Q. How can researchers validate the isotopic purity of the deuterated compound?

  • Methodological Answer : Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M<sup>+</sup>) and deuterium distribution. For example, the absence of <sup>1</sup>H signals in <sup>2</sup>H NMR (e.g., at δ 2.24–7.94 ppm for non-deuterated analogs) confirms successful deuteration . Quantification of residual protiated species can be achieved via LC-MS with a deuterated internal standard .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during the coupling of the dimethylamino carbonyl group to the pyrrolidine core?

  • Methodological Answer : Racemization at the (2S) position is minimized by using low-temperature conditions (−20°C to 0°C) during carbamate formation and activating the carboxylic acid with non-nucleophilic coupling agents (e.g., HATU or EDCI). Kinetic resolution via chiral stationary phases (e.g., polysaccharide-based columns) can separate diastereomers post-synthesis . Evidence from similar pyrrolidine derivatives shows that steric hindrance from the 4-nitrobenzyl ester group reduces epimerization .

Q. How do the deuterated methylsulfonyl and nitrobenzyl groups influence metabolic stability in biological assays?

  • Methodological Answer : The deuterated methylsulfonyl group (CD3SO2O−) slows oxidative metabolism by the "deuterium isotope effect," reducing CYP450-mediated cleavage. In vitro assays using liver microsomes can quantify this by comparing half-life (t1/2) of deuterated vs. non-deuterated analogs. The 4-nitrobenzyl-d6 ester enhances stability in plasma, as shown in studies with similar ester prodrugs, where deuteration reduced esterase hydrolysis rates by 30–50% .

Q. What analytical techniques resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conflicting solubility profiles (e.g., in DMSO vs. hexane) arise from the compound’s amphiphilic nature. A tiered approach includes:

  • Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solvent compatibility.
  • Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers.
  • Co-solvent Systems : Use ethanol/water gradients (e.g., 10–90% v/v) to empirically determine optimal solubility . Data from structurally related pyrimidinecarboxylic acids suggest that solubility in acetonitrile:water (1:1) exceeds 50 mg/mL .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for the pyrrolidine ring protons?

  • Methodological Answer : Variations in δ values (e.g., δ 2.24–3.5 ppm for CH3 groups) may stem from solvent effects (DMSO-d6 vs. CDCl3) or pH-dependent conformational changes. Standardize conditions by acquiring spectra in DMSO-d6 at 25°C and reference against TMS. For advanced validation, compare experimental shifts with density functional theory (DFT)-calculated NMR spectra .

Key Citations

  • Stereochemical Synthesis :
  • Deuteration Strategies :
  • Analytical Validation :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.